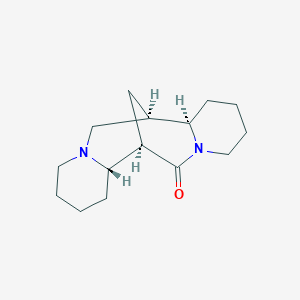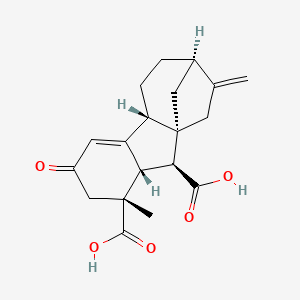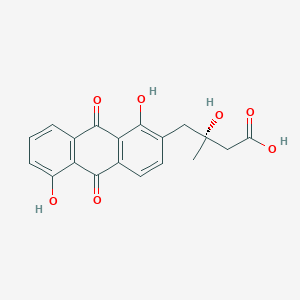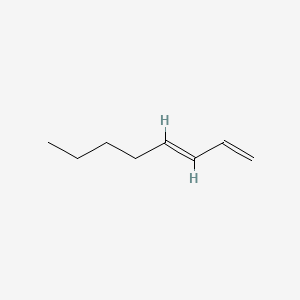![molecular formula C13H16N2OS B1221314 (2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one CAS No. 95846-66-5](/img/structure/B1221314.png)
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
The synthesis of (2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one involves several steps, typically starting with the preparation of precursor molecules. One common synthetic route includes the reaction of glycine-type aminonaphthol derivatives with indole or 7-azaindole . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification processes.
Analyse Des Réactions Chimiques
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its cytotoxic activity against certain cancer cell lines . In medicine, it is being explored for its potential therapeutic effects, while in industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of (2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one can be compared with other similar compounds, such as indole derivatives and quinoline derivatives. These compounds share some structural similarities but differ in their specific functional groups and reactivity. For example, indole derivatives are known for their biological activity, while quinoline derivatives are often used in the synthesis of pharmaceuticals . The uniqueness of this compound lies in its specific combination of stability and reactivity, which makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
95846-66-5 |
|---|---|
Formule moléculaire |
C13H16N2OS |
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one |
InChI |
InChI=1S/C13H16N2OS/c16-13-2-1-12-14-7-4-11-9(5-8-17-11)10(14)3-6-15(12)13/h5,8,10,12H,1-4,6-7H2/t10-,12+/m1/s1 |
Clé InChI |
IKPRBUPWHWVZKI-PWSUYJOCSA-N |
SMILES |
C1CC(=O)N2C1N3CCC4=C(C3CC2)C=CS4 |
SMILES isomérique |
C1CC(=O)N2[C@@H]1N3CCC4=C([C@H]3CC2)C=CS4 |
SMILES canonique |
C1CC(=O)N2C1N3CCC4=C(C3CC2)C=CS4 |
Synonymes |
8,13-diaza-3-thia-A-norgona-1,5(10)-dien-17-one 8,13-DTNDO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





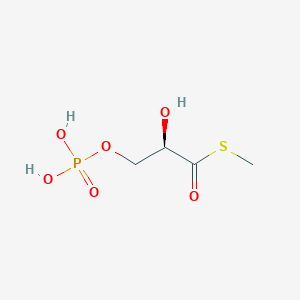



![(1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione](/img/structure/B1221243.png)
